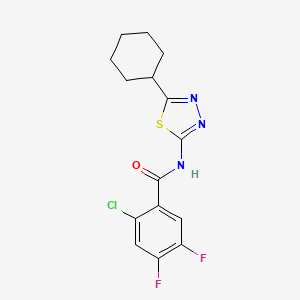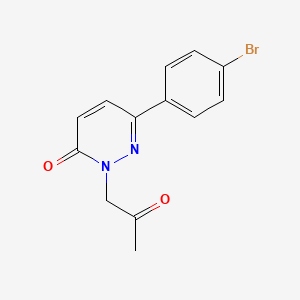
N-(diphenylmethyl)-3-(3-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(diphenylmethyl)-3-(3-nitrophenyl)acrylamide, also known as DPA-NP, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(diphenylmethyl)-3-(3-nitrophenyl)acrylamide is not fully understood, but it is believed to act through the inhibition of key enzymes and signaling pathways involved in tumor growth and inflammation. It has been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines, suggesting that it may have potential therapeutic applications in the treatment of cancer and inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that N-(diphenylmethyl)-3-(3-nitrophenyl)acrylamide exhibits low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of new cancer therapies. Additionally, it has been found to possess antioxidant properties, which may help protect against oxidative stress and prevent the development of various diseases and disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(diphenylmethyl)-3-(3-nitrophenyl)acrylamide in lab experiments is its low toxicity and high selectivity towards cancer cells, which makes it a safer and more effective alternative to traditional chemotherapeutic agents. However, one of the limitations of using N-(diphenylmethyl)-3-(3-nitrophenyl)acrylamide in lab experiments is its relatively low solubility in water, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the use of N-(diphenylmethyl)-3-(3-nitrophenyl)acrylamide in scientific research. One potential application is in the development of new cancer therapies, where it may be used in combination with other chemotherapeutic agents to enhance their effectiveness and reduce their toxicity. Additionally, N-(diphenylmethyl)-3-(3-nitrophenyl)acrylamide may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease, where it may be used to inhibit pro-inflammatory cytokines and reduce inflammation. Finally, further studies are needed to fully understand the mechanism of action of N-(diphenylmethyl)-3-(3-nitrophenyl)acrylamide and its potential applications in various fields of scientific research.
Métodos De Síntesis
N-(diphenylmethyl)-3-(3-nitrophenyl)acrylamide is synthesized by reacting N-(diphenylmethyl)acetamide with 3-nitrobenzaldehyde in the presence of a base and a catalyst. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of N-(diphenylmethyl)-3-(3-nitrophenyl)acrylamide as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
N-(diphenylmethyl)-3-(3-nitrophenyl)acrylamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer therapies. Additionally, N-(diphenylmethyl)-3-(3-nitrophenyl)acrylamide has been shown to possess anti-inflammatory, antimicrobial, and antioxidant properties, which may have potential applications in the treatment of various diseases and disorders.
Propiedades
IUPAC Name |
(E)-N-benzhydryl-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-21(15-14-17-8-7-13-20(16-17)24(26)27)23-22(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-16,22H,(H,23,25)/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILKYHKTPINABV-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(diphenylmethyl)-3-(3-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B6046918.png)
![N-{[1-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)piperidin-3-yl]methyl}thiophene-2-sulfonamide](/img/structure/B6046928.png)
![2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6046934.png)
![2-(1-{[1-(2-naphthoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6046937.png)
![1-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-methylpiperazine](/img/structure/B6046950.png)
![ethyl 3-(3-methoxybenzyl)-1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6046956.png)

![N-(2,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6046972.png)

![6-(2-pyrimidinylamino)-3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,8-dione](/img/structure/B6046983.png)
![N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-[(4-bromo-1-naphthyl)oxy]acetohydrazide](/img/structure/B6046986.png)

![4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]morpholine](/img/structure/B6047006.png)
![2-({4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6047013.png)